molecular formula C8H7IN2 B3030259 3-Iodo-6-methylimidazo[1,2-a]pyridine CAS No. 885276-23-3

3-Iodo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B3030259
CAS No.: 885276-23-3
M. Wt: 258.06
InChI Key: MZJCGQSJLCHPTI-UHFFFAOYSA-N
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Description

3-Iodo-6-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06. The purity is usually 95%.
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Scientific Research Applications

Structural Investigations and Charge Distributions

3-Iodo-6-methylimidazo[1,2-a]pyridine derivatives have been studied for their crystal structures and electron density distributions. For instance, a study investigated the structural aspects of related compounds, highlighting how modifications like nitro-group insertion affect electron density distribution and cation-anion contacts (Tafeenko, Paseshnichenko, & Schenk, 1996).

Synthesis and Chemical Reactivity

The compound's synthesis and reactivity have been a focus, with research exploring regiocontrolled cyclization processes and halogenation reactions. For example, a method for synthesizing 4-iodoimidazo[1,2-a:4,5-c′]dipyridines through a domino 6-endo-dig cyclization/halogenation reaction was developed, showcasing its potential in various metal-catalyzed coupling reactions (Enguehard-Gueiffier et al., 2015).

Synthesis Techniques

Research has been conducted on synthesizing imidazo[1,2-a]pyridines using different techniques, such as "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which have implications for developing efficient and environmentally friendly synthesis methods (Mohan, Rao, & Adimurthy, 2013).

Imaging Applications in Medicine

A notable application is in the field of medical imaging, where derivatives of this compound, like 18F-labeled compounds, have been evaluated as agents for imaging β-amyloid plaque in Alzheimer’s disease using positron emission tomography (Cai et al., 2004).

Chemoselective Iodination

Studies have also explored the chemoselective iodination of imidazo[1,2-a]pyridine, investigating the molecular structures and electrostatic potential calculations to understand the substitution reaction's chemoselectivity (Zhao et al., 2018).

Ionic Liquid Promoted Synthesis

Research includes the development of ionic liquid-promoted synthesis methods for 3-aminoimidazo[1,2-a]pyridines, highlighting efficient and environmentally sustainable synthetic routes (Shaabani, Soleimani, & Maleki, 2006).

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Properties

IUPAC Name

3-iodo-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJCGQSJLCHPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2I)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722975
Record name 3-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-23-3
Record name 3-Iodo-6-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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